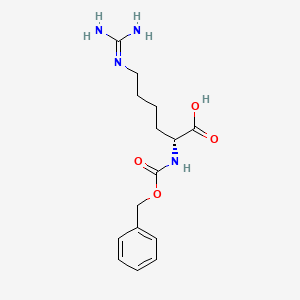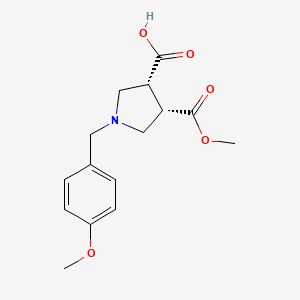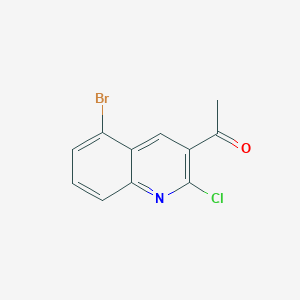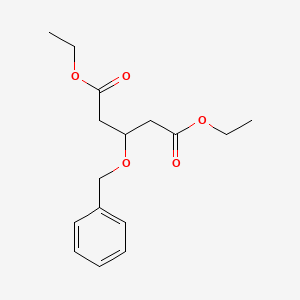
5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol: is a chemical compound with the molecular formula C16H12ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 3rd position of the phenyl ring, and a hydroxyl group at the 8th position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also common in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research due to its ability to interact with biological molecules. It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry: The compound is also used in industrial applications, such as the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
5-Chloro-7-iodoquinolin-8-ol: This compound has similar structural features but with an iodine atom instead of a methoxy group.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8th position.
Uniqueness: 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol is unique due to the presence of both a chlorine atom and a methoxy group, which confer specific chemical and biological properties.
Propiedades
Número CAS |
648896-41-7 |
|---|---|
Fórmula molecular |
C16H12ClNO2 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
5-chloro-7-(3-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-20-11-5-2-4-10(8-11)13-9-14(17)12-6-3-7-18-15(12)16(13)19/h2-9,19H,1H3 |
Clave InChI |
INLXDLUQYOHUNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)



![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)
